Ammonium, hexamethylenebis(2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl)bis(dimethyl-, dibromide

Description

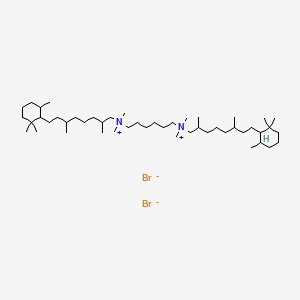

The compound Ammonium, hexamethylenebis(2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl)bis(dimethyl-, dibromide) is a quaternary ammonium salt characterized by a hexamethylene backbone linking two dimethylammonium groups. Each ammonium moiety is substituted with a branched alkyl chain featuring a 2,6-dimethyloctyl group terminated by a 2,2,6-trimethylcyclohexyl substituent. The dibromide counterions ensure charge neutrality.

Properties

CAS No. |

66967-71-3 |

|---|---|

Molecular Formula |

C48H98Br2N2 |

Molecular Weight |

863.1 g/mol |

IUPAC Name |

[2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl]-[6-[[2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl]-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide |

InChI |

InChI=1S/C48H98N2.2BrH/c1-39(29-31-45-43(5)27-21-33-47(45,7)8)23-19-25-41(3)37-49(11,12)35-17-15-16-18-36-50(13,14)38-42(4)26-20-24-40(2)30-32-46-44(6)28-22-34-48(46,9)10;;/h39-46H,15-38H2,1-14H3;2*1H/q+2;;/p-2 |

InChI Key |

SWDMZDDFLLVNLO-UHFFFAOYSA-L |

Canonical SMILES |

CC1CCCC(C1CCC(C)CCCC(C)C[N+](C)(C)CCCCCC[N+](C)(C)CC(C)CCCC(C)CCC2C(CCCC2(C)C)C)(C)C.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, hexamethylenebis(2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl)bis(dimethyl-, dibromide) typically involves the reaction of hexamethylene diamine with 2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ammonium, hexamethylenebis(2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl)bis(dimethyl-, dibromide) undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the bromide sites, using reagents such as sodium hydroxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Ammonium, hexamethylenebis(2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl)bis(dimethyl-, dibromide) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential antimicrobial properties and its effects on cellular processes.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and as an additive in certain manufacturing processes.

Mechanism of Action

The mechanism by which Ammonium, hexamethylenebis(2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl)bis(dimethyl-, dibromide) exerts its effects involves its interaction with cellular membranes and proteins. The compound’s large, hydrophobic structure allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the ammonium groups can interact with negatively charged sites on proteins, affecting their activity and stability.

Comparison with Similar Compounds

Structural Analogues from Evidence

The following compounds share structural similarities with the target molecule, differing in alkyl chain length, substituents, or counterions:

Key Comparative Insights

Chain Length and Branching: The target compound’s octyl chain (8 carbons) confers greater hydrophobicity compared to CID 48643’s butyl chain (4 carbons). CAS 72017-47-1 features a propyl chain with a cyclohexenyl group, introducing unsaturation that may increase reactivity or alter conformational flexibility compared to the saturated cyclohexyl group in the target compound .

Substituent Effects :

- Cyclohexyl vs. Cyclohexenyl : The target’s saturated cyclohexyl group likely improves stability against oxidation, whereas the cyclohexenyl group in CAS 72017-47-1 may participate in π-π interactions or electrophilic additions .

- Fluorenyl and Carbonylmethylene Derivatives : Compounds with fluorenyl or carbonylmethylene groups () exhibit distinct electronic properties, influencing applications in catalysis or supramolecular chemistry .

Counterion and Hydration :

- Dibromide vs. Dichloride : Bromide ions (larger, softer Lewis bases) may enhance solubility in organic media compared to chloride analogues, though this is context-dependent .

- Hydrate Forms : CAS 72017-47-1’s hydrate form could improve crystallinity but may introduce hygroscopicity challenges in storage .

Biological Activity

Ammonium, hexamethylenebis(2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl)bis(dimethyl-, dibromide) is a complex organic compound characterized by its unique molecular structure. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications and interactions with cellular processes.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 366.443 g/mol. Its structure features a hexamethylene bridge connecting two ammonium groups, each substituted with branched hydrocarbon chains. The presence of dibromide contributes to its chemical reactivity and potential biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties . Its large hydrophobic structure allows it to interact effectively with cellular membranes, potentially disrupting membrane integrity. This disruption can lead to altered cellular processes and enzyme activity. Studies suggest that it may influence cellular signaling pathways, making it a candidate for further pharmacological investigation.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells. This interaction can modulate enzyme activity and influence various biochemical pathways. The exact pathways affected depend on the context of its application but may include:

- Disruption of membrane integrity

- Alteration of enzyme activity

- Modulation of cellular signaling pathways

Case Studies

- Cell Membrane Interaction : A study investigated the interaction of this compound with lipid bilayers, demonstrating that it could induce changes in membrane fluidity and permeability, which is indicative of potential antimicrobial action.

- Enzyme Activity Modulation : Another research effort focused on the compound's effect on specific enzymes involved in metabolic pathways. Results indicated that the compound could inhibit certain enzymatic activities, suggesting a role in metabolic regulation.

- Cell Signaling Pathways : Investigations into cellular signaling revealed that this compound could alter the phosphorylation states of key proteins involved in signal transduction, further supporting its potential as a pharmacological agent.

Comparative Analysis

To better understand the unique properties of this compound), a comparison with similar compounds is useful:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Ammonium, hexamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide | 51488 | Contains cyclohexenyl groups; potential for different biological interactions |

| Ammonium, hexamethylenebis(2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butyl)bis(dimethyl-, dibromide | 66967-73-5 | Features cyclohexenyl groups; used in organic synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.